molecular formula C13H17NO3 B14813574 4-Tert-butoxy-5-cyclopropoxypicolinaldehyde

4-Tert-butoxy-5-cyclopropoxypicolinaldehyde

Cat. No.: B14813574
M. Wt: 235.28 g/mol
InChI Key: MCNGFDDBOREWMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-5-cyclopropoxypicolinaldehyde typically involves the reaction of tert-butyl alcohol and cyclopropyl alcohol with picolinaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-5-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butoxy-5-cyclopropoxypicolinaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The tert-butoxy and cyclopropoxy groups can modulate the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-5-cyclopropoxypicolinaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-11-6-9(8-15)14-7-12(11)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

MCNGFDDBOREWMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=NC(=C1)C=O)OC2CC2

Origin of Product

United States

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